![molecular formula C9H9BrO3 B591816 (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 1263285-26-2](/img/structure/B591816.png)
(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . This compound is a brominated derivative of dihydrobenzo[b][1,4]dioxin, featuring a bromine atom at the 6th position and a methanol group at the 2nd position. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 3-chloroperoxybenzoic acid as an oxidizing agent in dichloromethane, followed by heating to reflux for several hours .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves standard organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to an aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like or in polar solvents.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery and development, particularly for its brominated structure which can enhance biological activity.
Industry:
- Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The exact mechanism of action of ®-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is not fully understood. its brominated structure suggests it may interact with biological targets through halogen bonding and hydrophobic interactions . These interactions can influence molecular pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
- ®-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- ®-(6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- ®-(6-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Comparison:
- Uniqueness: The bromine atom in ®-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol provides unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can lead to different interaction profiles with biological targets, potentially enhancing its efficacy in certain applications .
Properties
IUPAC Name |
[(2R)-6-bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZMJKQOBAYTM-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(O1)C=C(C=C2)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677581 |
Source


|
| Record name | [(2R)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-26-2 |
Source


|
| Record name | [(2R)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)

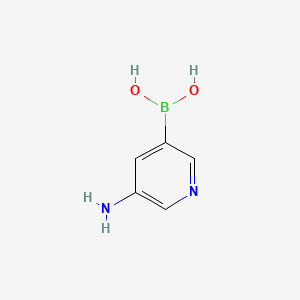


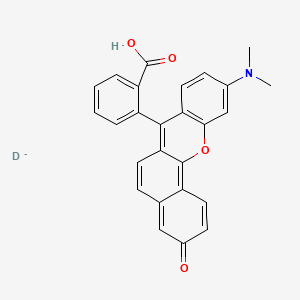
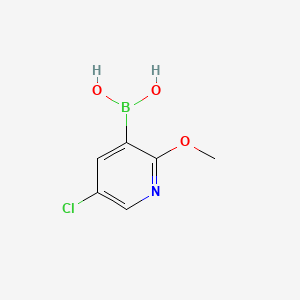
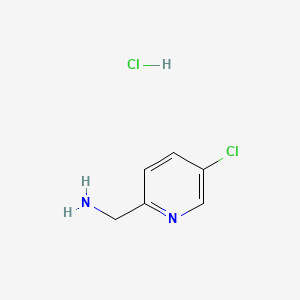
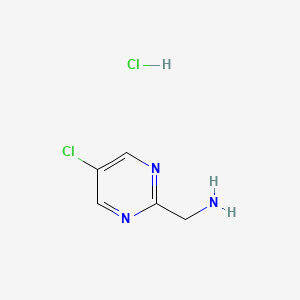
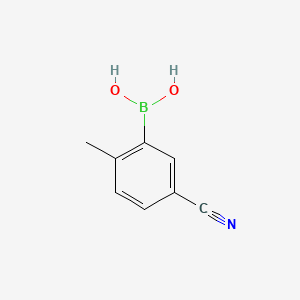
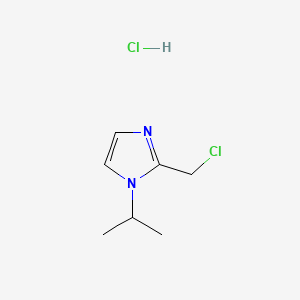
![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)
